molecular formula C14H10F3NO2 B1498450 (4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane CAS No. 86845-31-0

(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane

Cat. No. B1498450
CAS RN: 86845-31-0
M. Wt: 281.23 g/mol
InChI Key: BVMZOVZSFBBWPO-UHFFFAOYSA-N
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Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s a slightly yellow, crystalline material, moderately toxic . Trifluoromethylphenyl is a phenyl group substituted with a trifluoromethyl group.


Synthesis Analysis

4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenol consists of a benzene ring with a hydroxyl group and a nitro group attached to it . The trifluoromethylphenyl group consists of a benzene ring with a trifluoromethyl group attached to it.


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .

Scientific Research Applications

Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, which could potentially be derived from this compound, have been used for indirect radiofluorination of biomolecules . This process is typically used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging .

Synthesis of Peptides, Amides, and Esters

4-Nitrophenyl chloroformate, a related compound, has been used in the synthesis of peptides, amides, and esters . It’s possible that “(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane” could have similar applications.

Investigation of Biochemical and Physiological Phenomena

The compound has been involved in the investigation of biochemical and physiological phenomena . Its reactivity and potential interactions with biological molecules make it a useful tool in these investigations .

Mechanism of Action

The catalytic reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .

Safety and Hazards

4-Nitrophenol is considered hazardous . It’s important to take precautionary measures against static discharge and to avoid getting it in eyes, on skin, or on clothing . It’s also important to avoid ingestion and inhalation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This could potentially lead to the development of more efficient catalysts in the future .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)18(19)20/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMZOVZSFBBWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654256
Record name 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)-(3-trifluoromethyl-phenyl)-methane

CAS RN

86845-31-0
Record name 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86845-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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